Coumafuryl

Overview

Description

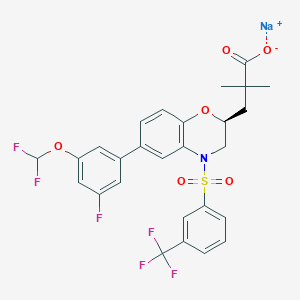

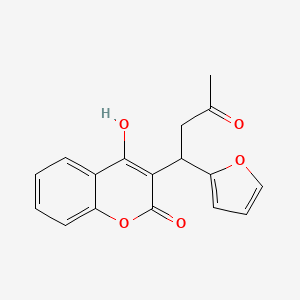

Coumafuryl, also known as Fumarin, is a coumarin derivative and a structural analog of warfarin . It was used as an anticoagulant rodenticide , but is now considered obsolete . The chemical formula of this compound is C17H14O5 .

Molecular Structure Analysis

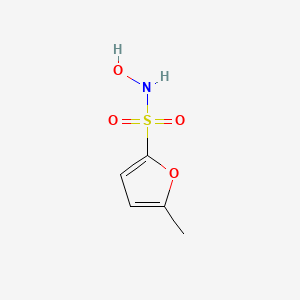

The molecular structure of this compound is based on its chemical formula, C17H14O5 . The IUPAC name for this compound is 3-[(1RS)-1-(2-furyl)-3-oxobutyl]-4-hydroxycoumarin .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 298.29 g/mol . It is highly soluble in water and is not volatile . The melting point of this compound is 124°C .

Scientific Research Applications

Versatile Biological Activities : Coumarins, including Coumafuryl, are known for their wide range of biological activities. They interact with various enzymes and receptors, leading to potential applications in medicinal chemistry, agrochemicals, and the cosmetic industry (Annunziata et al., 2020).

Toxicity Studies : Research has documented this compound toxicity in chickens, indicating a 100% mortality rate with symptoms including hemorrhage and unclotted blood in the abdomen and thorax. This highlights the importance of understanding its toxicological impacts (Munger et al., 1993).

Medicinal Applications : Coumarins are studied for their diverse medicinal applications, including as anticoagulants, anticancer, antioxidant, antiviral, and anti-diabetic agents. This broad range of activities makes them valuable in pharmaceutical research (Pereira et al., 2018).

Antitubercular Potential : Some Coumarin derivatives have shown significant antitubercular activity, demonstrating their potential in developing new treatments for tuberculosis (Tandon et al., 2011).

Fluorescent Quantitative Analysis : Coumarin derivatives have been used in innovative experiments for the fluorescent quantitative analysis of furfural compounds in food, highlighting their applications in food industry and environmental detection (Lin et al., 2020).

Radiation Therapy Applications : Aqueous coumarin has been investigated as a potential dosimeter for radiation therapy, showing a linear relationship between fluorescence signal and radiation-absorbed dose (Collins et al., 1994).

Cancer Research : Coumaphos, a related compound, has been studied for its association with cancer risk, particularly prostate cancer, in the context of genetic susceptibility and environmental factors (Christensen et al., 2009).

Plant-Microbe Interactions : Coumarins play a significant role in plant-microbe interactions, acting as antimicrobial and antiviral agents and influencing the root microbiome (Stringlis et al., 2019).

Pharmacotherapy of Breast Cancer : Coumarin derivatives have been explored for their potential in breast cancer pharmacotherapy, highlighting their mechanisms of action and structure-activity relationships (Musa et al., 2008).

Safety and Hazards

Mechanism of Action

Target of Action

Coumafuryl, an anticoagulant rodenticide, primarily targets the synthesis of vitamin K–dependent clotting factors in the liver . These clotting factors play a crucial role in the coagulation cascade, a process that prevents excessive bleeding when blood vessels are injured.

Mode of Action

The mode of action of this compound involves the inhibition of the enzyme vitamin K epoxide reductase . This enzyme is essential for the recycling and production of vitamin K1, a necessary component for clotting factors II, VII, IX, and X . By inhibiting this enzyme, this compound disrupts the coagulation process, leading to a state of anticoagulation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the coagulation cascade. The inhibition of vitamin K–dependent clotting factors disrupts this pathway, leading to a decrease in the blood’s ability to form clots . This can result in spontaneous bleeding from any site, with the site, volume, and rate of hemorrhage determining the clinical signs observed .

Pharmacokinetics

The pharmacokinetics of this compound, like other drug molecules, involves absorption, distribution, metabolism, and excretion (ADME) properties . . Generally, the values of certain parameters show to what extent some molecule is similar to molecules with suitable ADME properties .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of the coagulation process. This disruption can lead to spontaneous bleeding, which can occur at any site in the body . The severity of these effects can vary depending on factors such as the dose of this compound and the individual’s health status.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its high solubility in water and mobility suggest a potential to leach into groundwater . Its pattern of use would tend to significantly reduce this risk

Biochemical Analysis

Biochemical Properties

Coumafuryl plays a significant role in biochemical reactions by inhibiting the enzyme vitamin K epoxide reductase. This inhibition prevents the recycling of vitamin K, which is essential for the synthesis of clotting factors II, VII, IX, and X. By disrupting this pathway, this compound effectively reduces the blood’s ability to clot . The compound interacts with various biomolecules, including enzymes and proteins involved in the coagulation cascade, leading to prolonged bleeding and eventual death in rodents.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interfering with the synthesis of clotting factors, which are crucial for maintaining hemostasis. This disruption can lead to uncontrolled bleeding and cellular damage. This compound also impacts cell signaling pathways and gene expression related to coagulation, further exacerbating its anticoagulant effects . Additionally, it can induce oxidative stress and cellular damage in non-target organisms, highlighting its potential toxicity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the enzyme vitamin K epoxide reductase, thereby inhibiting its activity. This inhibition prevents the reduction of vitamin K epoxide to its active form, which is necessary for the carboxylation of glutamic acid residues on clotting factors. As a result, the synthesis of functional clotting factors is impaired, leading to anticoagulation . This compound’s interaction with vitamin K epoxide reductase is a key aspect of its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its efficacy. Studies have shown that this compound remains stable under certain conditions but can degrade over time, reducing its anticoagulant activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause persistent anticoagulant effects, leading to prolonged bleeding and other adverse outcomes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit blood clotting without causing significant toxicity. At higher doses, this compound can lead to severe anticoagulation, resulting in excessive bleeding and potential death . Threshold effects have been observed, where a certain dosage is required to achieve the desired anticoagulant effect. Toxic or adverse effects at high doses include hemorrhage, organ damage, and impaired physiological functions.

Metabolic Pathways

This compound is involved in metabolic pathways related to vitamin K metabolism. It interacts with enzymes such as vitamin K epoxide reductase, which is crucial for the recycling of vitamin K. By inhibiting this enzyme, this compound disrupts the normal metabolic flux of vitamin K, leading to a decrease in the synthesis of clotting factors . This disruption can affect overall metabolite levels and impact the body’s ability to maintain hemostasis.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is highly soluble in water, allowing it to be easily absorbed and distributed throughout the body . The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cells, this compound can accumulate in specific tissues, particularly those involved in the coagulation process, such as the liver and blood vessels.

Subcellular Localization

The subcellular localization of this compound is primarily within the endoplasmic reticulum and the cytoplasm, where it exerts its anticoagulant effects. The compound’s activity is influenced by its localization, as it needs to interact with vitamin K epoxide reductase, which is found in the endoplasmic reticulum . This compound’s targeting signals and post-translational modifications play a role in directing it to specific compartments, ensuring its effective inhibition of the coagulation pathway.

properties

IUPAC Name |

3-[1-(furan-2-yl)-3-oxobutyl]-4-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-10(18)9-12(13-7-4-8-21-13)15-16(19)11-5-2-3-6-14(11)22-17(15)20/h2-8,12,19H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIXKFSJCQNGEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=CO1)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

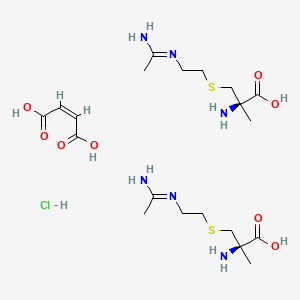

34490-93-2 (hydrochloride salt) | |

| Record name | Coumafuryl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3041798 | |

| Record name | Coumafuryl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [HSDB] | |

| Record name | Coumafuryl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4525 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in water: 150 g/100 ml @ 20 °C /Sodium salt/, Practically insoluble in water; readily soluble in acetone, methyl ethyl ketone, cyclohexanone, ether, dioxane, methylene chloride, dimethylformamide; moderately soluble in toluene, xylene, trichloroethylene, carbon tetrachloride; very slightly soluble in petroleum ether and mineral oils | |

| Record name | COUMAFURYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Very low at room temperature | |

| Record name | COUMAFURYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Both 4-hydroxycoumarin derivatives and indandiones (also known as oral anticoagulants) are antagonists of vitamin K. Their use as rodenticides is based on the inhibition of the vitamin K-dependent step in the synthesis of a number of blood coagulation factors. The vitamin K-dependent proteins ...in the coagulation cascade... are the procoagulant factors II (prothrombin), VII (proconvertin), IX (Christmas factor) and X (Stuart-Prower factor), and the coagulation-inhibiting proteins C and S. All these proteins are synthesized in the liver. Before they are released into the circulation the various precursor proteins undergo substantial (intracellular) post-translational modification. Vitamin K functions as a co-enzyme in one of these modifications, namely the carboxylation at well-defined positions of 10-12 glutamate residues into gamma-carboxyglutamate (Gla). The presence of these Gla residues is essential for the procoagulant activity of the various coagulations factors. Vitamin K hydroquinone (KH2) is the active co-enzyme, and its oxidation to vitamin K 2,3-epoxide (KO) provides the energy required for the carboxylation reaction. The epoxide is than recycled in two reduction steps mediated by the enzyme KO reductase... . The latter enzyme is the target enzyme for coumarin anticoagulants. Their blocking of the KO reductase leads to a rapid exhaustion of the supply of KH2, and thus to an effective prevention of the formation of Gla residues. This leads to an accumulation of non-carboxylated coagulation factor precursors in the liver. In some cases these precursors are processed further without being carboxylated, and (depending on the species) may appear in the circulation. At that stage the under-carboxylated proteins are designated as descarboxy coagulation factors. Normal coagulation factors circulate in the form of zymogens, which can only participate in the coagulation cascade after being activated by limited proteolytic degradation. Descarboxy coagulation factors have no procoagulant activity (i.e. they cannot be activated) and neither they can be converted into the active zymogens by vitamin K action. Whereas in anticoagulated humans high levels of circulating descarboxy coagulation factors are detectable, these levels are negligible in warfarin-treated rats and mice. /Anticoagulant rodenticides/ | |

| Record name | COUMAFURYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder, Crystals | |

CAS RN |

117-52-2 | |

| Record name | Coumafuryl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumafuryl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumafuryl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Coumafuryl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COUMAFURYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ELL4M4VS8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | COUMAFURYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

124 °C | |

| Record name | COUMAFURYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.